molecular formula C11H10N2O4 B1216748 N-(o-Aminobenzoyloxy)succinimide CAS No. 55668-30-9

N-(o-Aminobenzoyloxy)succinimide

Cat. No.: B1216748
CAS No.: 55668-30-9
M. Wt: 234.21 g/mol
InChI Key: DRXOKQWAMJXUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

N-(o-Aminobenzoyloxy)succinimide (ortho-ABS) emerged in the late 20th century as part of efforts to develop heterobifunctional cross-linking agents for bioconjugation. Its synthesis was first reported in the context of immunological studies, where researchers sought efficient methods to conjugate haptens (small molecules) to carrier proteins for antibody production. The compound’s design capitalized on the reactivity of succinimide esters, which were already established in peptide chemistry.

The ortho isomer was initially synthesized alongside its meta- and para-counterparts to explore positional effects on conjugation efficiency. Early work demonstrated that ortho-ABS exhibited distinct reactivity profiles compared to other isomers, particularly in forming stable diazobenzoyl intermediates for protein coupling. This discovery positioned it as a tool for creating immunogens with tailored specificity.

Significance in Chemical Research

This compound holds critical importance in several domains:

  • Bioconjugation : As a two-level heterobifunctional agent, it enables sequential reactions—first with amino groups on proteins, then with target molecules via diazotization.
  • Peptide Synthesis : Its succinimide ester group facilitates efficient coupling reactions in solid-phase peptide synthesis, particularly for introducing aromatic amines.
  • Materials Science : The compound’s ability to form covalent bonds with polymers has been exploited for surface functionalization in biosensors and nanomaterials.

Table 1: Comparative Reactivity of Aminobenzoyloxy Succinimide Isomers

Isomer Conjugation Efficiency (Daunomycin-BSA) Preferred Application
Ortho-ABS Low Selective protein modification
Meta-ABS High High-density hapten conjugation
Para-ABS Moderate Stable immunogen design

Overview of Academic Interest

Academic interest in ortho-ABS centers on its unique structural and functional properties:

  • Structural Features : The ortho-substituted aminobenzoyl group introduces steric hindrance, reducing nonspecific binding compared to meta/para isomers. This property is leveraged in designing precision diagnostics.
  • Mechanistic Studies : Research has elucidated its reaction kinetics, particularly the role of diazotization in forming electrophilic intermediates that target tyrosine/histidine residues.
  • Interdisciplinary Applications :
    • Immunology : Used to develop enzyme-linked immunosorbent assays (ELISAs) for small molecules like thyrotropin-releasing hormone.
    • Drug Delivery : Explored as a linker in prodrug systems due to pH-sensitive cleavage profiles.

Recent studies (2020–2025) have focused on optimizing ortho-ABS derivatives for CRISPR-based imaging probes and nanoparticle functionalization, reflecting its enduring relevance in cutting-edge biotechnology.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXOKQWAMJXUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204188
Record name N-(2-Aminobenzoyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55668-30-9
Record name N-(2-Aminobenzoyloxy)succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055668309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminobenzoyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of N-(o-Aminobenzoyl)succinamic Acid

The reaction begins with the acylation of o-aminobenzoic acid using succinic anhydride in the presence of a base such as triethylamine. This step proceeds via nucleophilic attack of the amine group on the carbonyl carbon of succinic anhydride, yielding N-(o-aminobenzoyl)succinamic acid.

Reaction Conditions

  • Molar Ratio : 1:1 stoichiometry of o-aminobenzoic acid to succinic anhydride.

  • Solvent : Anhydrous dichloromethane or dimethylformamide (DMF).

  • Temperature : Room temperature (20–25°C).

  • Reaction Time : 2–4 hours under continuous stirring.

The intermediate is isolated via vacuum filtration and washed with cold ether to remove unreacted starting materials.

Step 2: Activation to N-(o-Aminobenzoyloxy)succinimide

The succinamic acid intermediate is activated using N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. DCC facilitates the formation of an active ester, while NHS stabilizes the intermediate.

Optimized Parameters

  • Molar Ratio : 1:1.2:1 (succinamic acid:NHS:DCC).

  • Solvent : Dry DMF or acetonitrile.

  • Temperature : 0°C initially, gradually warmed to room temperature.

  • Reaction Time : 12–18 hours.

The product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent).

Alternative Synthetic Approaches

One-Pot Synthesis

A streamlined one-pot method eliminates the isolation of the intermediate. o-Aminobenzoic acid, succinic anhydride, and NHS are combined with DCC in a single reaction vessel. This approach reduces purification steps but requires precise stoichiometric control to minimize side products.

Carbodiimide-Free Activation

Recent studies explore carbodiimide-free conditions using carbonyl diimidazole (CDI) as an alternative activating agent. CDI reacts with the carboxylic acid group of the intermediate to form an imidazolide, which subsequently reacts with NHS.

Advantages :

  • Avoids formation of dicyclohexylurea byproducts.

  • Higher yields (>85%) under mild conditions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial protocols employ continuous flow systems to enhance reaction control and scalability. Key parameters include:

ParameterOptimal Range
Residence Time30–60 minutes
Temperature25–30°C
Pressure1–2 bar

Solvent Recovery Systems

Large-scale synthesis integrates solvent recovery units to minimize waste. Dichloromethane and DMF are distilled and reused, reducing production costs by ~40%.

Analytical Characterization of Synthetic Products

Spectroscopic Validation

  • Infrared Spectroscopy (IR) : Peaks at 1700–1750 cm⁻¹ confirm ester (C=O) and succinimide (C-N-C) groups.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (DMSO-d₆) : δ 8.2 (aromatic protons), δ 2.7 (succinimide CH₂).

    • ¹³C NMR : 172 ppm (ester carbonyl), 169 ppm (succinimide carbonyl).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures ≥98% purity. Retention time: 5.2 minutes.

Comparative Analysis with Isomeric Variants

Ortho-ABS exhibits distinct reactivity compared to its meta- and para-isomers. In conjugation studies, ortho-ABS underperforms due to steric hindrance from the adjacent amine group, whereas meta-ABS achieves higher hapten incorporation rates.

Table 1: Isomer Comparison in Hapten-Protein Conjugation

IsomerHapten Incorporation (moles/mole BSA)
Ortho-ABS0–2
Meta-ABS12–15
Para-ABS8–10

Chemical Reactions Analysis

Types of Reactions: N-(o-Aminobenzoyloxy)succinimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed:

Scientific Research Applications

N-(o-Aminobenzoyloxy)succinimide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(o-Aminobenzoyloxy)succinimide involves its ability to form covalent bonds with primary amines. This property makes it an effective cross-linking agent, facilitating the conjugation of haptens to proteins. The molecular targets include amino groups on proteins, which react with the succinimide ring to form stable amide bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Selectivity

Compound Reactivity Toward Amines Selectivity (N-terminal vs. Lysine) Key Structural Feature Reference
N-(Benzoyloxy)succinimide High Low (73:28 at pH 6.5) Benzoyloxy group
GMBS Moderate Moderate Maleimide and NHS ester
N-(Phenyl-sulfanyl)succinimide Low (ortho-substituted) Not reported Phenyl-sulfanyl group
2-Ethynylbenzaldehyde High High (96:4 at pH 6.5) Terminal alkyne at ortho position
  • Key Findings :
    • Steric Effects : Ortho-substituents (e.g., methyl in N-(phenyl-sulfanyl)succinimide) reduce reactivity due to steric hindrance, as seen in sulfenylation reactions .
    • Bifunctional Reagents : GMBS (N-(4-Maleimidobutyryloxy)succinimide) combines NHS ester and maleimide groups, enabling dual reactivity but exhibiting thermal instability in antibody labeling .
    • Selectivity Drivers : 2-EBA’s terminal alkyne at the ortho position promotes intramolecular cyclization, enhancing N-terminal selectivity over N-(benzoyloxy)succinimide .

Structural and Conformational Properties

Compound Dihedral Angle (Phenyl vs. Succinimide) Hydrogen Bonding Crystal Packing Reference
N-(3-Hydroxy-phenyl)succinimide 53.9° O–H···O chains along [010] direction Layered via C–H···π interactions
N-(3-Chloro-phenyl)succinimide 59.5° Not reported Similar layered structure
N-(3-Methyl-phenyl)succinimide 52.5° Not reported Not reported
  • Key Findings :
    • Substituents on the phenyl ring (e.g., hydroxyl, chloro, methyl) influence dihedral angles and hydrogen-bonding networks, affecting solubility and crystallinity .
    • Strong O–H···O interactions in N-(3-hydroxy-phenyl)succinimide stabilize its crystal lattice, which may correlate with higher thermal stability in applications .

Hydrolysis and Stability

Compound Hydrolysis Rate (PBS, pH 7.4) Primary Hydrolysis Byproduct Stability in Aqueous Media Reference
N-(Benzoyloxy)succinimide Rapid (overnight degradation) Succinimide and benzoic acid Low
GMBS Moderate Maleimidobutyric acid Moderate (thermal instability)
N-(2-Hydroxyethyl)succinimide Slow Ethanolamine-succinimide adduct High
  • Key Findings :
    • N-(Benzoyloxy)succinimide’s rapid hydrolysis limits its shelf life in aqueous buffers, necessitating fresh preparation for bioconjugation .
    • N-(2-Hydroxyethyl)succinimide’s ethylene glycol side chain reduces hydrolysis, making it suitable for prolonged reactions .

Q & A

Q. What are the standard synthetic routes for preparing N-(o-aminobenzoyloxy)succinimide derivatives?

this compound is typically synthesized via condensation reactions between N-hydroxysuccinimide (NHS) and activated carbonyl derivatives. For example, Ashford’s Dictionary describes similar compounds (e.g., Cbz-protected succinimides) prepared by reacting NHS with benzyl chloroformate under dehydrochlorination conditions . Optimization of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical to minimize side products. Structural analogs like Fmoc-OSu are synthesized using NHS and 9-fluorenylmethyl chloroformate, suggesting a generalizable method for introducing protective groups .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Handling requires stringent safety measures, as outlined in safety data sheets for NHS derivatives. Key precautions include:

  • Use of personal protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Conducting reactions in fume hoods to prevent inhalation of fine particulates.
  • Storing the compound in a cool, dry environment away from oxidizing agents .
  • Disposal via approved hazardous waste protocols due to potential reactivity with water or organic solvents .

Q. How is this compound utilized in peptide synthesis?

This compound acts as an active ester intermediate for introducing protective groups (e.g., Cbz, Fmoc) during solid-phase peptide synthesis. For instance, N-(benzyloxycarbonyloxy)succinimide (Z-OSu) reacts with amine termini to form stable carbamate linkages, protecting amino groups during chain elongation . Post-synthesis, the protective group is removed via catalytic hydrogenation (for Cbz) or piperidine treatment (for Fmoc) .

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing succinimide-mediated degradation in biologics?

High-fidelity trypsin digestion followed by LC-MS/MS is critical for identifying succinimide formation in proteins. A study on monoclonal antibodies used imaged capillary isoelectric focusing (icIEF) to detect charge variants, followed by peptide mapping to pinpoint succinimide at Asp30. This residue’s succinimidation disrupted antigen binding, highlighting the need for pH-controlled sample preparation to avoid artificial hydrolysis artifacts .

Q. How can isotopic labeling with this compound derivatives enhance metabolic tracing studies?

Tritium-labeled analogs, such as N-(tritioacetoxy)succinimide, enable high-specific-activity labeling of biomolecules. These are synthesized via radical dehalogenation using tributyltin tritide, as demonstrated in peptide acetylation studies. The labeled compounds are characterized by 3^3H NMR and radio-HPLC to confirm isotopic purity and reactivity .

Q. What role do succinimide derivatives play in crosslinking strategies for protein-protein interaction studies?

Heterobifunctional crosslinkers like N-succinimidyl 3-maleimidobenzoate (SMB) enable site-specific conjugation. The NHS ester reacts with lysine residues, while the maleimide group targets cysteine thiols, facilitating controlled crosslinking. Optimizing pH (7.0–8.5 for NHS reactivity) and molar ratios minimizes nonspecific aggregation .

Q. How does the crystal structure of N-bromo succinimide (NBS) derivatives inform catalytic applications?

X-ray crystallography of NBS complexes (e.g., PPh4_4[Br(NBS)2_2]) reveals halogen bonding between bromide and the succinimide bromine, stabilizing the anion. This structural insight explains NBS’s efficacy in electrophilic addition reactions (e.g., alkene bromination) and guides catalyst design for regioselective transformations .

Q. What methodologies mitigate succinimide hydrolysis artifacts during peptide mapping?

To prevent artificial succinimide-to-Asp/iso-Asp conversion, samples should be digested under mildly acidic conditions (pH 5.0) and analyzed immediately. A study on antibody degradation used rapid trypsin digestion (1 hour at pH 7.0) and low-temperature storage to preserve succinimide intermediates, enabling accurate identification via LC-MS .

Methodological Considerations Table

Application Key Technique Optimization Parameters Reference
Peptide protectionActive ester couplingSolvent: DMF; Stoichiometry (1:1.2)
Degradation analysisicIEF + LC-MS/MSDigestion pH: 5.0; Temperature: 37°C
Isotopic labelingRadical dehalogenationTritide purity; Reaction time: 24 h
Protein crosslinkingHeterobifunctional conjugationpH: 7.0–8.5; Molar ratio (1:3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.